(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a pyrazole ring substituted with a fluorophenyl group and a thiophenyl-piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium aluminum hydride (LiAlH₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone: can be compared with other compounds that have similar structural features:
- (3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- (3-(4-bromophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
- (3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
These compounds share the pyrazole and piperidine core structures but differ in the substituents on the phenyl ring. The unique properties of This compound arise from the presence of the fluorine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-23-18(13-17(22-23)14-4-6-16(21)7-5-14)20(25)24-10-8-15(9-11-24)19-3-2-12-26-19/h2-7,12-13,15H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXNSOARCXPFJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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